2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxybenzyl group and a thiadiazole ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the 3,5-Dimethoxybenzyl Group: The piperidine ring is then alkylated with 3,5-dimethoxybenzyl chloride under basic conditions to introduce the 3,5-dimethoxybenzyl group.
Formation of the Thiadiazole Ring: The final step involves the cyclization of the intermediate with a suitable thiadiazole precursor, such as thiosemicarbazide, under acidic conditions to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-benzimidazole
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-pyrrole
- 2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-1H-pyrazole
Uniqueness
2-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H23N3O2S/c1-12-18-19-17(23-12)14-4-6-20(7-5-14)11-13-8-15(21-2)10-16(9-13)22-3/h8-10,14H,4-7,11H2,1-3H3 |
InChI Key |
GIARDLZJVAQWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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